molecular formula C5H6F2O2 B028011 3,3-Difluorocyclobutanecarboxylic acid CAS No. 107496-54-8

3,3-Difluorocyclobutanecarboxylic acid

Cat. No.: B028011
CAS No.: 107496-54-8
M. Wt: 136.1 g/mol
InChI Key: PLRCVBKYFLWAAT-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H6F2O2. It is a white to light yellow powder or crystal with a melting point of 51.0 to 55.0 °C and a boiling point of 205 °C . This compound is notable for its two fluorine atoms attached to the cyclobutane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluorocyclobutanecarboxylic acid can be synthesized from cyclobutanecarboxylic acid, 3,3-difluoro-, ethyl ester. The synthesis involves the hydrolysis of the ester to yield the desired carboxylic acid . The reaction typically requires a strong acid or base as a catalyst and is conducted under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

An industrialized preparation method for this compound has been developed to address the high cost of raw materials and fluorinated reagents. This method involves the use of more cost-effective starting materials and optimized reaction conditions to enable large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorocyclobutanecarboxylic acid is unique due to its two fluorine atoms on the cyclobutane ring, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of fluorinated analogues and other specialized chemicals .

Properties

IUPAC Name

3,3-difluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCVBKYFLWAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549140
Record name 3,3-Difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107496-54-8
Record name 3,3-Difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanecarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of benzyl 3,3-difluorocyclobutanecarboxylate (1.4 g, 6.2 mmol) in ethanol (50 mL) was added palladium on activated carbon (500 mg) and the reaction mixture was stirred at RT under an atmosphere of hydrogen (1 atm) for 12 h. The reaction mixture was filtered through a pad of CELITE® and the filtrate was concentrated to afford Intermediate 291A as pale yellow liquid (550 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.97-12.76 (m, 1H), 3.04-2.91 (m, 1H), 2.89-2.64 (m, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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